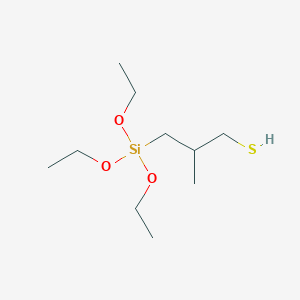

2-Methyl-3-(triethoxysilyl)propanethiol

Description

Properties

CAS No. |

17980-28-8 |

|---|---|

Molecular Formula |

C10H24O3SSi |

Molecular Weight |

252.45 g/mol |

IUPAC Name |

2-methyl-3-triethoxysilylpropane-1-thiol |

InChI |

InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-10(4)8-14/h10,14H,5-9H2,1-4H3 |

InChI Key |

IPJLELCCCCILNT-UHFFFAOYSA-N |

SMILES |

CCO[Si](CC(C)CS)(OCC)OCC |

Canonical SMILES |

CCO[Si](CC(C)CS)(OCC)OCC |

Other CAS No. |

17980-28-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group Analysis

The compound’s key differentiator is its combination of triethoxysilyl and thiol groups. Below is a comparative analysis with structurally or functionally related compounds:

2.3 Solubility and Steric Effects

- However, this branching may improve thermal stability in polymer matrices.

- Unlike 2-Methyl-2-propanethiol, which is water-soluble, the triethoxysilyl group renders this compound hydrophobic, limiting its use in aqueous systems but enhancing compatibility with organic polymers.

Research Findings and Data

- Mechanical Properties: Plasma polymer films derived from propanethiols () transition from viscous liquids to elastic solids (storage modulus: 1.61–8.51 GPa) with increasing substrate temperature. The triethoxysilyl group in this compound may further enhance cross-linking, yielding higher modulus values compared to non-silane thiols.

- Catalytic Performance : In silica-grafted systems (), the thiol group enables cooperative acid-base catalysis, achieving higher yields in ester hydrolysis compared to amine-functionalized analogs.

Preparation Methods

Ru-B Catalyzed Hydrosilylation

Analogous to gamma-chloropropyl triethoxysilane synthesis, a Ru-B/γ-Al₂O₃ fixed-bed reactor facilitates continuous production:

Solvent and Inert Gas Effects

Cyclohexane and toluene minimize side reactions, while nitrogen purging suppresses disulfide formation. Elevated temperatures (>60°C) degrade silane integrity, necessitating cooling during exothermic steps.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Hydrosilylation | 70–85 | 95–98 | Pt(dvs) | High regioselectivity | Pt cost; disulfide byproducts |

| Nucleophilic Sub. | 60–75 | 90–95 | Ru-B/γ-Al₂O₃ | Scalable; continuous processing | Two-step complexity |

| Thiol-Ene | 80–90 | 85–92 | DMPA (UV) | Mild conditions | Radical inhibition by O₂ |

Q & A

Basic Research Questions

Q. What are the structural features of 2-methyl-3-(triethoxysilyl)propanethiol that dictate its bifunctional reactivity?

- Methodological Answer : The compound contains a triethoxysilyl group (hydrolyzable to silanol for surface bonding) and a thiol group (for covalent attachment to metals or polymers). The methyl branch at the 2-position sterically influences cross-linking efficiency. Structural verification requires H/C NMR for functional group identification and FTIR for Si–O–C (1100 cm) and S–H (2550 cm) bond confirmation .

Q. What are common synthesis routes for this compound, and how is purity ensured?

- Methodological Answer : Transesterification of trimethoxysilyl precursors with alcohols (e.g., ethylene glycol monomethyl ether) using catalysts like dibutyltin oxide yields triethoxysilyl derivatives. Post-synthesis purification via vacuum distillation (80–120°C at reduced pressure) removes unreacted reagents. Purity is validated via GC-MS (>98%) and elemental analysis (C, H, S, Si) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The thiol group is susceptible to oxidation; thus, storage under inert gas (N/Ar) at 4°C in amber vials is recommended. Stability is monitored via periodic FTIR to detect disulfide formation (loss of S–H peak at 2550 cm) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing disulfide byproducts?

- Methodological Answer :

- Catalyst Selection : Use dibutyltin oxide (0.5–1 mol%) to enhance transesterification efficiency (yields >90%) .

- Oxidation Mitigation : Add radical scavengers (e.g., BHT) or conduct reactions under strict anaerobic conditions (glovebox).

- Reaction Monitoring : Track thiol conversion via Raman spectroscopy (S–H stretch) or iodometric titration .

Q. What advanced characterization techniques resolve contradictions in reported mechanical properties of silane-thiol films?

- Methodological Answer : Discrepancies in viscoelastic behavior (e.g., modulus variations) arise from substrate temperature during deposition. Use Peak Force QNM-AFM to map nanomechanical properties (storage/loss modulus) and correlate with cross-linking density via XPS (Si–O–Si vs. Si–OH ratios). For example, substrate temperatures >40°C increase storage modulus to 8.5 GPa due to reduced plasticizing effects .

Q. How does the compound’s bifunctionality enhance acid-base cooperative catalysis in hybrid materials?

- Methodological Answer : The triethoxysilyl group anchors the molecule to silica supports, while the thiol acts as a ligand for metal nanoparticles (e.g., Au, Pd). Catalytic activity in reactions like Knoevenagel condensation is optimized by tuning grafting density (e.g., 0.5 mmol g via TGA) and post-functionalization with carboxylates (e.g., propanoate esters) for acid-base synergy .

Q. What strategies address inconsistent adhesion performance in polymer composites?

- Methodological Answer : Contradictions in interfacial adhesion stem from hydrolysis kinetics of the silane group. Pre-hydrolysis in aqueous ethanol (pH 4–5, 60°C) for 1–2 hours ensures uniform silanol formation. Adhesion strength is quantified via lap-shear testing (ASTM D1002) and correlated with AFM adhesion force mapping .

Q. How can computational modeling predict the compound’s reactivity in novel cross-linking systems?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model the energy barriers for silanol condensation and thiol-ene click reactions. Parameters like bond dissociation energies (BDEs) for S–H (≈85 kcal/mol) and Si–O–C hydrolysis kinetics guide experimental design for hybrid hydrogels or self-healing polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.